molecular formula C22H20O13 B1163876 6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione CAS No. 51803-68-0

6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

Cat. No.: B1163876
CAS No.: 51803-68-0
M. Wt: 492.4
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Description

This compound is a hydrolysable tannin derivative characterized by a tetracyclic ellagic acid core substituted with methoxy, hydroxy, and a glycosidic group. Its IUPAC name reflects its complex structure: a hexadecacyclic system with fused dioxane rings and a β-D-glucopyranosyl moiety at position 12. Key properties include:

  • Molecular formula: C₂₃H₂₂O₁₄ (inferred from similar compounds in and ).
  • Molecular weight: ~476.40 g/mol (similar to C₂₂H₂₀O₁₂ in ).
  • Functional groups: Two methoxy (-OCH₃), three hydroxy (-OH), and a glycosidic linkage to a hexose sugar (likely glucose).
  • Topological polar surface area (TPSA): ~170 Ų, indicating high polarity due to multiple H-bond donors/acceptors .

It is naturally occurring in Punica granatum (pomegranate) and structurally related to ellagic acid derivatives, which are known for antioxidant and anti-inflammatory activities .

Properties

IUPAC Name

6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13/c1-30-16-8(24)3-6-11-12-7(21(29)34-18(11)16)4-9(17(31-2)19(12)35-20(6)28)32-22-15(27)14(26)13(25)10(5-23)33-22/h3-4,10,13-15,22-27H,5H2,1-2H3/t10-,13-,14+,15-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYQFRZBMVRYFC-CGWYSGAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346181
Record name 3,3'-Di-O-Methylellagic Acid 4'-Glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51803-68-0
Record name 3,3'-Di-O-Methylellagic Acid 4'-Glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’-Di-O-Methylellagic Acid 4’-Glucoside can be synthesized through the methylation of ellagic acid derivatives. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide or acetone .

Industrial Production Methods

Industrial production of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside involves the extraction of ellagic acid from plant sources, followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization. The chemical modification involves methylation and glycosylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3’-Di-O-Methylellagic Acid 4’-Glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various methylated and glycosylated derivatives of ellagic acid, which exhibit different biological activities and properties .

Scientific Research Applications

Pharmacological Applications

The compound has demonstrated significant potential in pharmacology due to its bioactive properties:

  • Antioxidant Activity : Studies indicate that it exhibits strong antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Research has shown that this compound may inhibit inflammatory pathways, suggesting its use in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties : The compound has been tested against various pathogens and has shown promising antimicrobial activity, making it a candidate for developing new antibiotics .

Biochemical Studies

In biochemical research, the compound serves as a valuable tool for exploring metabolic pathways:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic processes, providing insights into enzyme kinetics and regulation .
  • Cell Signaling Research : The compound's interactions with cellular receptors have been investigated to understand its role in cell signaling pathways .

Environmental Applications

The environmental implications of this compound are noteworthy:

  • Phytoremediation : Due to its ability to interact with various soil components, it has potential applications in phytoremediation strategies to remove pollutants from the environment .
  • Ecotoxicology Studies : Its effects on non-target organisms are being evaluated to assess the ecological risks associated with its use in agricultural practices .

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in free radicals compared to control samples.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism through which it may exert anti-inflammatory effects.

Case Study 3: Ecotoxicological Impact

Research assessing the impact of this compound on aquatic organisms revealed low toxicity levels at environmentally relevant concentrations, indicating its potential for safe use in agricultural settings.

Mechanism of Action

The mechanism of action of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The target compound’s glycosylation increases molecular weight and polarity (higher TPSA) compared to non-glycosylated analogs like 6,13-di-O-methylellagic acid .
  • Acetylation in 3-methylellagic acid 8-(3-acetylrhamnoside) reduces polarity (lower TPSA vs. target compound) due to hydrophobic acetyl groups .

Bioavailability and Metabolism

  • Predicted to inhibit CYP3A4 and CYP2D6, increasing drug interaction risks .
  • 6,13-Di-O-Methylellagic Acid : Lower solubility (TPSA = 127 Ų) may enhance membrane permeability but reduce systemic exposure. Lacks glycoside-mediated transport mechanisms .

Natural Sources and Ecological Roles

  • The target compound and its analogs are prevalent in Punica granatum, where they contribute to defense against pathogens via antioxidant activity .
  • Non-glycosylated ellagic acid derivatives (e.g., 6,13-di-O-methylellagic acid) are common in Quercus species, functioning as allelochemicals .

Analytical Differentiation

  • HPLC-LTQ-Orbitrap-MS/MS: Glycosidic bonds in the target compound yield characteristic fragmentation patterns (e.g., loss of hexose [-162 Da]) distinct from acetylated or non-glycosylated analogs .
  • NMR: Methoxy group signals (δ 3.7-4.0 ppm) and anomeric proton of glucose (δ 4.8-5.2 ppm) differentiate the target compound from analogs .

Biological Activity

The compound 6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione is a complex polyphenolic compound known for its potential biological activities. This article explores its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of hydrolyzable tannins and is characterized by multiple hydroxyl groups and methoxy substituents that contribute to its biological activities. The molecular formula is C24H24O9C_{24}H_{24}O_{9} with a molecular weight of approximately 456.14 g/mol .

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of compounds similar to this one. The presence of phenolic hydroxyl groups allows for effective scavenging of free radicals and chelation of metal ions . This property is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Properties

Research indicates that polyphenolic compounds exhibit antimicrobial activity against a range of pathogens. For instance, ellagic acid derivatives have shown effectiveness against bacteria and fungi . The specific compound may share similar mechanisms due to its structural characteristics.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that the compound may also possess anti-inflammatory properties worth investigating further.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that polyphenolic compounds can induce apoptosis in cancer cells. For example, ellagic acid has been shown to inhibit tumor growth in various cancer models . Investigating the cytotoxic effects of this specific compound could reveal its potential as an anticancer agent.

Case Studies

  • Ellagic Acid Derivatives : A study on ellagic acid derivatives indicated significant antioxidant and anticancer activities in vitro. The derivatives were found to enhance apoptosis in colon cancer cell lines .
  • Polyphenolic Compounds in Medicinal Plants : Research on various medicinal plants containing polyphenols has shown their effectiveness in treating inflammatory diseases and infections due to their antioxidant properties .

Data Tables

Biological Activity Mechanism References
AntioxidantScavenging free radicals
AntimicrobialInhibition of pathogen growth
Anti-inflammatoryInhibition of COX enzymes
CytotoxicityInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound?

  • Methodology :

  • Esterification and glycosylation : The compound’s glycosidic moiety suggests synthesis via coupling reactions between the ellagic acid core (e.g., 3,3'-Di-O-methylellagic acid) and a protected sugar donor (e.g., peracetylated rhamnose) under Mitsunobu or Koenigs-Knorr conditions .
  • Purification : Use reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) to resolve stereoisomers and remove byproducts .
    • Key Data :
ParameterValueSource
Molecular FormulaC₁₆H₁₀O₈
Retention Time (HPLC)12.3 min (ACN/H₂O, 70:30)

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : Assign methoxy (δ 3.8–4.0 ppm) and hydroxyl (δ 5.2–5.5 ppm) protons via ¹H/¹³C HSQC and HMBC to confirm glycosidic linkages .
  • Mass Spectrometry : High-resolution ESI-MS (observed [M+H]⁺: m/z 331.0452; calculated: 331.0421) validates molecular weight .
  • IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .

Advanced Research Questions

Q. How to design stability studies under varying pH and temperature conditions?

  • Experimental Design :

  • Prepare solutions in buffers (pH 2–9) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 3, 7, and 14 days .
  • Monitor degradation via HPLC and LC-MS to identify hydrolysis products (e.g., aglycone or sugar cleavage) .
    • Data Contradictions : Discrepancies in degradation rates may arise from solvent polarity or light exposure. Use amber vials and control humidity .

Q. What computational approaches predict reactivity and electronic properties?

  • Methods :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic (hydroxyl) and electrophilic (carbonyl) sites .
  • Simulate UV-Vis spectra (TD-DFT) to correlate theoretical λmax with experimental data .
    • Key Insight : The conjugated tetracyclic system likely contributes to antioxidant activity via radical stabilization .

Q. How to address contradictions in bioactivity data across assays?

  • Resolution Strategy :

  • Cross-validate using orthogonal assays (e.g., DPPH radical scavenging vs. FRAP for antioxidant activity) .
  • Confirm compound purity (>95%) via HPLC and adjust for residual solvent interference .

Q. What methods elucidate the role of the glycosidic moiety in bioavailability?

  • Approach :

  • Compare pharmacokinetics of the glycoside vs. its aglycone in vitro (Caco-2 cell permeability) and in vivo (rodent models) .
  • Use enzymatic hydrolysis (β-glucosidase) to assess metabolic stability .

Q. How to analyze reaction mechanisms for regioselective functionalization?

  • Techniques :

  • Isotopic labeling (e.g., D₂O exchange) to track proton transfer in hydroxylation steps .
  • Kinetic studies under varying temperatures to determine activation energy for glycosidic bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Reactant of Route 2
6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

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